![molecular formula C16H27ClN2O B14645426 1-[(Decanoylamino)methyl]pyridin-1-ium chloride CAS No. 53502-38-8](/img/structure/B14645426.png)
1-[(Decanoylamino)methyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Decanoylamino)methyl]pyridin-1-ium chloride is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a decanoylamino group attached to the pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Decanoylamino)methyl]pyridin-1-ium chloride typically involves the reaction of pyridine with decanoyl chloride in the presence of a base, followed by quaternization with methyl chloride. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine itself are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(Decanoylamino)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
1-[(Decanoylamino)methyl]pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 1-[(Decanoylamino)methyl]pyridin-1-ium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyridin-1-ium chloride: A simpler quaternary ammonium compound with similar properties but lacking the decanoylamino group.
Cetylpyridinium chloride: Another quaternary ammonium compound with broad-spectrum antiseptic properties.
Uniqueness
1-[(Decanoylamino)methyl]pyridin-1-ium chloride is unique due to the presence of the decanoylamino group, which imparts specific lipophilic properties and enhances its interaction with biological membranes. This makes it particularly useful in applications requiring membrane disruption or modulation.
Properties
CAS No. |
53502-38-8 |
|---|---|
Molecular Formula |
C16H27ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
N-(pyridin-1-ium-1-ylmethyl)decanamide;chloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-2-3-4-5-6-7-9-12-16(19)17-15-18-13-10-8-11-14-18;/h8,10-11,13-14H,2-7,9,12,15H2,1H3;1H |
InChI Key |
TWMJFQUFEAZUQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)



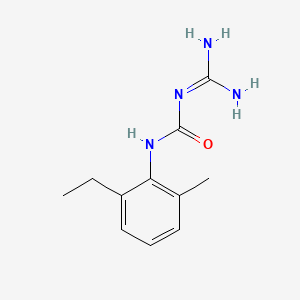
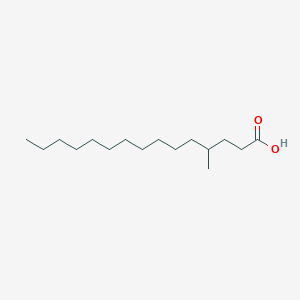
![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)

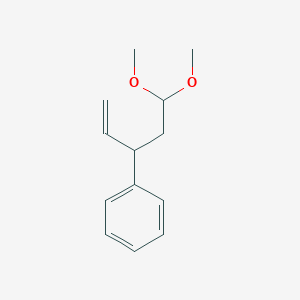
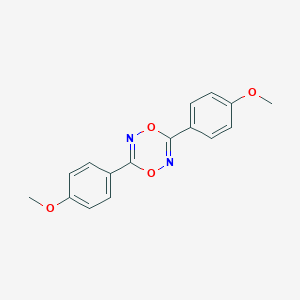
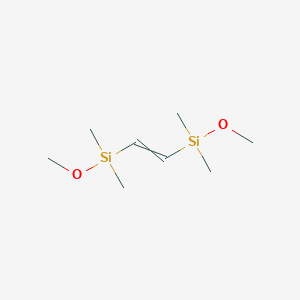
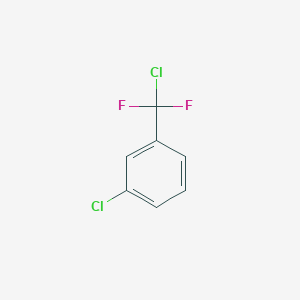
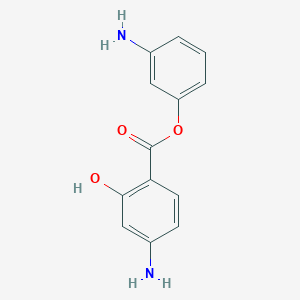
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
